molecular formula C12H18 B14352280 1,9-Decadiene, 5,6-bis(methylene)- CAS No. 90822-64-3

1,9-Decadiene, 5,6-bis(methylene)-

Cat. No.: B14352280
CAS No.: 90822-64-3
M. Wt: 162.27 g/mol
InChI Key: XSVAVGPUVDVWCW-UHFFFAOYSA-N
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Description

1,9-Decadiene, 5,6-bis(methylene)- is an organic compound with the molecular formula C12H18. It is a diene, meaning it contains two double bonds, and is characterized by its unique structure where the double bonds are positioned at the 1,9 and 5,6 positions. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo various polymerization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,9-Decadiene, 5,6-bis(methylene)- can be synthesized using 2-(oct-7-en-1-yl)oxirane as a raw material through a series of chemical reactions . The synthesis involves the use of specific catalysts and reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: The industrial production of 1,9-Decadiene, 5,6-bis(methylene)- typically involves acyclic diene metathesis (ADMET) polymerization. This method uses catalysts such as Grubbs’ first-generation ruthenium catalyst or Schrock’s molybdenum catalyst to facilitate the polymerization process. The reaction is driven by the elimination of ethylene, which is achieved by applying a vacuum to the reaction vessel .

Chemical Reactions Analysis

Scientific Research Applications

1,9-Decadiene, 5,6-bis(methylene)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,9-Decadiene, 5,6-bis(methylene)- primarily involves its ability to undergo polymerization reactions. The molecular targets and pathways involved include the interaction with specific catalysts that facilitate the metathesis reaction, leading to the formation of polymers with well-defined structures .

Similar Compounds:

  • 1,5-Hexadiene
  • 1,7-Octadiene
  • 1,13-Tetradecadiene

Comparison: 1,9-Decadiene, 5,6-bis(methylene)- is unique due to its specific structure and the position of its double bonds, which allow it to undergo ADMET polymerization effectively. Compared to similar compounds like 1,5-Hexadiene and 1,7-Octadiene, it offers distinct advantages in terms of the types of polymers it can produce and the properties of these polymers .

Properties

90822-64-3

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

5,6-dimethylidenedeca-1,9-diene

InChI

InChI=1S/C12H18/c1-5-7-9-11(3)12(4)10-8-6-2/h5-6H,1-4,7-10H2

InChI Key

XSVAVGPUVDVWCW-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=C)C(=C)CCC=C

Origin of Product

United States

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